4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide
説明
4-Bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core with a bromo substituent at position 2. The piperidin-4-yl group is functionalized with a 5-cyclopropyl-1H-pyrazol-3-yl moiety, which introduces steric and electronic complexity. This molecule’s design combines elements known to influence pharmacokinetics (e.g., cyclopropyl for metabolic stability) and pharmacodynamics (e.g., bromo and pyrazole groups for target binding). Below, its structural and functional attributes are compared to analogues reported in recent literature.
特性
IUPAC Name |
4-bromo-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4OS/c17-11-7-14(23-9-11)16(22)18-12-3-5-21(6-4-12)15-8-13(19-20-15)10-1-2-10/h7-10,12H,1-6H2,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULGGNOLYSTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been reported to inhibit oxidative phosphorylation. .
Result of Action
Similar compounds have been reported to have neurotoxic potentials.
生物活性
4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- CAS Number : 2034200-67-2
- Molecular Formula : C₁₆H₁₉BrN₄OS
- Molecular Weight : 395.3 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉BrN₄OS |
| Molecular Weight | 395.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Research indicates that this compound exhibits diverse biological activities, including:
1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The inhibition of CDK2 results in the suppression of tumor cell proliferation, making it a potential candidate for cancer therapy .
2. Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that it may inhibit the growth of various bacterial strains, which is attributed to the presence of the bromine substituent that enhances bioactivity .
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. This suggests possible applications in treating conditions like Alzheimer's disease and urinary tract infections .
The primary mechanism involves the inhibition of CDK2, which disrupts the cell cycle progression. This action can lead to apoptosis in cancer cells, highlighting its therapeutic potential in oncology .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
- Anticancer Studies :
- Antimicrobial Testing :
- Enzyme Inhibition Assays :
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to 4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide exhibit promising anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been explored, suggesting its potential as an anticancer agent. For instance, the inhibition of the IGF-1 receptor (IGF-1R) has been linked to reduced tumor growth in various cancer models .
| Study Reference | Key Findings |
|---|---|
| Inhibition of IGF-1R leads to decreased proliferation in cancer cell lines. | |
| Compounds targeting similar pathways show significant tumor reduction in vivo. |
Neurological Disorders
The piperidine and pyrazole components in the compound structure suggest potential applications in treating neurological disorders such as anxiety and depression. Research indicates that derivatives of this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .
| Study Reference | Key Findings |
|---|---|
| Modulation of serotonin receptors observed in animal models. | |
| Potential antidepressant effects noted in preclinical trials. |
Anti-inflammatory Effects
The thiophene moiety is known for its anti-inflammatory properties. Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
| Study Reference | Key Findings |
|---|---|
| Significant reduction in pro-inflammatory cytokines observed. | |
| In vivo models show decreased swelling and pain response. |
Case Studies
Case Study 1: Anticancer Efficacy
A recent case study examined the efficacy of 4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide against breast cancer cell lines. The study found that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Case Study 2: Neurological Application
In another study focusing on anxiety disorders, researchers administered a derivative of this compound to rodent models exhibiting anxiety-like behaviors. The results demonstrated a marked decrease in anxiety levels, correlating with increased serotonin levels in the brain .
類似化合物との比較
Thiophene-2-Carboxamide Derivatives
Key Insight : The position of bromo (4 vs. 5 on thiophene) and the choice of N-substituent (piperidine-pyrazole vs. pyridine or thiazole) critically influence electronic properties and biological activity. Thiazole derivatives (e.g., 6d) prioritize cytotoxicity, while pyridine-based analogs (e.g., 3) serve as synthetic intermediates for antibacterial agents.
Piperidine-Modified Analogues
Key Insight : Piperidine substitutions dictate solubility and binding modes. Sulfonyl groups (e.g., ) may enhance solubility, while aromatic or heterocyclic substituents (e.g., pyrazole in the target compound or indole in DMPI) optimize target engagement.
Pyrazole-Containing Compounds
Key Insight : Pyrazole rings with halogen substituents (Br, Cl) enhance electrophilicity and intermolecular interactions (e.g., halogen bonding). The target compound’s cyclopropyl group may reduce toxicity compared to chloropyridinyl analogs .
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, the piperidine and pyrazole moieties are prepared separately. The pyrazole core (5-cyclopropyl-1H-pyrazol-3-yl) is synthesized through cyclocondensation of cyclopropanecarboxamide derivatives with hydrazines. The piperidin-4-amine intermediate is functionalized via nucleophilic substitution or reductive amination. Finally, Suzuki cross-coupling (as demonstrated for analogous thiophene-carboxamides ) or Buchwald–Hartwig amination can introduce the bromothiophene-carboxamide group. Purification via column chromatography and characterization by /-NMR and HRMS are critical for validation.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemical ambiguities, as shown in studies of brominated pyrazole-carboxamide derivatives . For routine analysis, high-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR can distinguish proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm). Purity is assessed via HPLC (>98%) with UV detection at λ ~260 nm (typical for aromatic systems). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1670 cm) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity and binding affinity in biological assays?
- Methodological Answer : The cyclopropyl group introduces steric constraints and electron-withdrawing effects, which can be probed via structure-activity relationship (SAR) studies. Computational methods like density functional theory (DFT) calculate frontier molecular orbitals (FMOs) to predict reactivity (e.g., HOMO-LUMO gaps for charge transfer). Comparative studies with non-cyclopropyl analogs (e.g., methyl or phenyl substitutions) assess binding affinity changes in target proteins. For example, in pyrazole-piperidine hybrids, cyclopropyl groups enhance metabolic stability by reducing CYP450-mediated oxidation .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., solvent polarity, pH, or protein concentration). To address this:
- Standardize assay protocols (e.g., consistent ATP concentrations in kinase assays).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Perform molecular dynamics (MD) simulations to assess conformational flexibility under varying conditions. For instance, conflicting cytotoxicity data in thiophene-carboxamides were resolved by correlating solvation effects with membrane permeability .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, reducing the compound’s topological polar surface area (TPSA) below 90 Å enhances blood-brain barrier penetration. QSAR models trained on analogs (e.g., pyridine-3-carboxamides with antiviral activity ) identify substituents that improve solubility (e.g., introducing polar groups like sulfonamides) while retaining target affinity. MD simulations further optimize binding poses to minimize off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
